![molecular formula C8H11N3O2 B063702 5-Acetyl-4-amino-2,6-dimethylpyridazin-3(2H)-one CAS No. 175135-90-7](/img/structure/B63702.png)
5-Acetyl-4-amino-2,6-dimethylpyridazin-3(2H)-one
Overview
Description
5-Acetyl-4-amino-2,6-dimethylpyridazin-3(2H)-one, also known as ADMP, is a heterocyclic compound that has gained interest in scientific research due to its potential therapeutic applications. This compound has been synthesized and studied extensively for its biochemical and physiological effects, as well as its mechanism of action.
Scientific Research Applications
Aldose Reductase Inhibitors : It has been used as a substrate for synthesizing new aldose reductase inhibitors, which are significant in treating complications of diabetes, such as diabetic neuropathy, retinopathy, and cataracts (Costantino et al., 1999).
Drug Discovery : This compound can serve as a scaffold for synthesizing various substituted and ring-fused pyridazinone systems, potentially useful in drug discovery, especially when it comes to creating new pharmaceutical compounds (Pattison et al., 2009).
Synthesis of Fused Azines : It plays a role in synthesizing new classes of pyridazin-3-one derivatives and 2-amino-5-arylazopyridine derivatives, which can further be used to synthesize fused azines, a category of compounds with potential pharmaceutical applications (Ibrahim & Behbehani, 2014).
Antimicrobial Activity : Research has been conducted to synthesize and test the antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines using 5-Acetyl-4-amino-2,6-dimethylpyridazin-3(2H)-one (Abdel-rahman et al., 2002).
Green Chemistry in Drug Synthesis : This compound has been used in the synthesis of biologically active and anticancer drugs, emphasizing the use of green chemistry tools like grinding and microwave heating (Selim et al., 2021).
Anticonvulsant Activity : It has been involved in the synthesis of compounds tested for anticonvulsant activity and muscle relaxant activities, indicating its potential in developing treatments for neurological disorders (Sharma et al., 2013).
properties
IUPAC Name |
5-acetyl-4-amino-2,6-dimethylpyridazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-4-6(5(2)12)7(9)8(13)11(3)10-4/h9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFURXMSDWGJQLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C(=C1C(=O)C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396922 | |
Record name | 5-Acetyl-4-amino-2,6-dimethylpyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-4-amino-2,6-dimethylpyridazin-3(2H)-one | |
CAS RN |
175135-90-7 | |
Record name | 5-Acetyl-4-amino-2,6-dimethyl-3(2H)-pyridazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175135-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Acetyl-4-amino-2,6-dimethylpyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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